molecular formula C5H9NO4 B073799 5-Methyl-5-nitro-1,3-dioxane CAS No. 1194-36-1

5-Methyl-5-nitro-1,3-dioxane

Cat. No. B073799
CAS RN: 1194-36-1
M. Wt: 147.13 g/mol
InChI Key: AENNTASTLOXXMY-UHFFFAOYSA-N
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Description

5-Methyl-5-nitro-1,3-dioxane is a chemical compound with the molecular formula C5H9NO4 . It is a type of 1,3-dioxane compound . These compounds are involved in industrial processes as by-products, when used as solvents, or as reagents in synthesis processes in fine organic chemistry .


Synthesis Analysis

The synthesis of 5-Methyl-5-nitro-1,3-dioxane has been studied computationally . The study involved the thermal decomposition reaction of 5-nitro-5-R-1,3-dioxane compounds, with R = H, Br, and CH3 . Computational calculations were performed with M06-2X, MPWB1K, PBE0, and ωB97X-D functionals, and 6–311+G(d,p) basis set in gas phase and also in solution with DMSO, at different temperatures .


Molecular Structure Analysis

The molecular structure of 5-Methyl-5-nitro-1,3-dioxane has been represented in a computational study . The study proposed two different reaction mechanisms for the thermal decomposition of the compound .


Chemical Reactions Analysis

The chemical reactions of 5-Methyl-5-nitro-1,3-dioxane involve thermal decomposition . The kinetic and thermodynamic data obtained indicate a favoring of the reaction when the molecule presents substituent groups in position 5 and when carried out in DMSO .

properties

CAS RN

1194-36-1

Product Name

5-Methyl-5-nitro-1,3-dioxane

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

5-methyl-5-nitro-1,3-dioxane

InChI

InChI=1S/C5H9NO4/c1-5(6(7)8)2-9-4-10-3-5/h2-4H2,1H3

InChI Key

AENNTASTLOXXMY-UHFFFAOYSA-N

SMILES

CC1(COCOC1)[N+](=O)[O-]

Canonical SMILES

CC1(COCOC1)[N+](=O)[O-]

Other CAS RN

1194-36-1

synonyms

5-METHYL-5-NITRO-1,3-DIOXANE

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Nitro-2-methyl-1,3-propanediol 405.00 grams (3.00 moles), 98% trioxane 92.80 grams (1.00 mole), p-toluenesulfonic acid 3.00 grams (0.016 mole), and benzene 600 ml were placed in a two liter three-necked RB flask. The flask was fitted with a thermometer, a mechanical stirrer and a Dean-Stark trap connected to a condenser. The mixture was stirred and refluxed. The slurry gradually became a homogeneous solution (usually about 30 minutes after heating started) and the benzene-water azeotrope started to distill over. Refluxing was continued until 45 ml of water was collected (i.e., approximately four hours). During this period the solution temperature was between 78° C. and 82° C. After 45 ml of water had been collected, the reaction mixture was cooled and neutralized with 3 ml triethylamine. Benzene was distilled from the clear solution first at atmospheric pressure (approximately 415 ml benzene was recovered at a solution temperature of 82° C.-100° C.) and then at about 125 mm of pressure (approximately 120 ml benzene was recovered at a solution temperature of about 48° C.-110° C.). A clear, pale-yellow, viscous liquid, 450.67 grams, containing a mixture of the reaction products polynitroformal and 5-methyl-5-nitro-1,3-dioxane was obtained as the resulting product.
Quantity
405 g
Type
reactant
Reaction Step One
Quantity
92.8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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